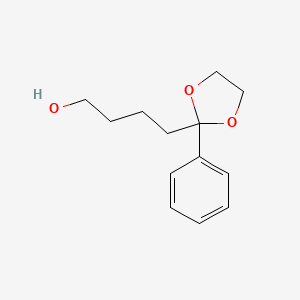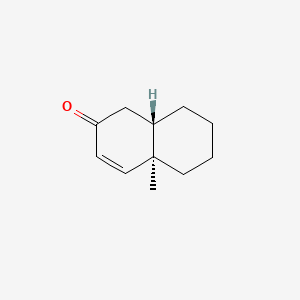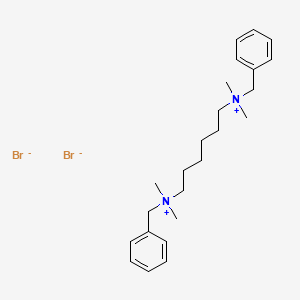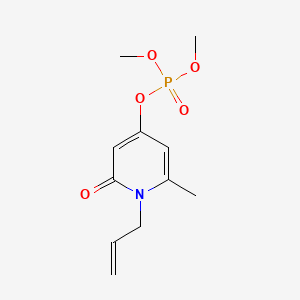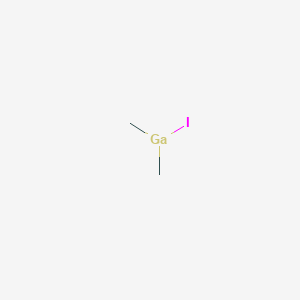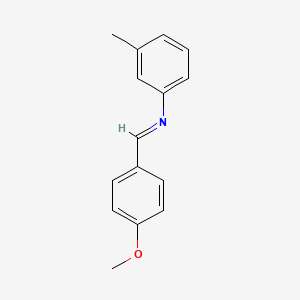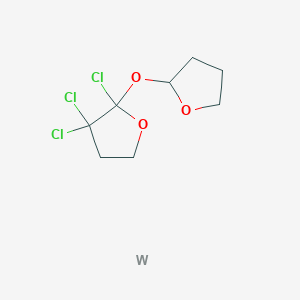
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tungsten, a transition metal, which imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten typically involves the reaction of tungsten hexachloride with 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction can produce tungsten hydrides. Substitution reactions can result in the formation of various organotungsten compounds.
Scientific Research Applications
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten exerts its effects involves the interaction of the tungsten center with various molecular targets. The compound can form coordination complexes with enzymes and other proteins, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve redox reactions and ligand exchange processes.
Comparison with Similar Compounds
Similar Compounds
- Niobium,2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane
- 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane–molybdenum
Uniqueness
Compared to similar compounds, 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten exhibits unique reactivity due to the presence of tungsten. Tungsten’s high atomic number and ability to form stable complexes make this compound particularly useful in applications requiring high stability and reactivity.
Properties
CAS No. |
18131-65-2 |
|---|---|
Molecular Formula |
C8H11Cl3O3W |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane;tungsten |
InChI |
InChI=1S/C8H11Cl3O3.W/c9-7(10)3-5-13-8(7,11)14-6-2-1-4-12-6;/h6H,1-5H2; |
InChI Key |
MUNHABOMIUAEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)OC2(C(CCO2)(Cl)Cl)Cl.[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


